

Application Notes and Protocols for ChIP-seq using TP-238 hydrochloride

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Compound of Interest		
Compound Name:	TP-238 hydrochloride	
Cat. No.:	B15570404	Get Quote

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Introduction

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins. This application note provides a detailed protocol for performing ChIP-seq experiments using **TP-238 hydrochloride**, a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). **TP-238 hydrochloride** serves as a valuable chemical probe to investigate the roles of these epigenetic readers in gene regulation and disease. Understanding the impact of **TP-238 hydrochloride** on the chromatin occupancy of CECR2 and BPTF can provide critical insights for drug development and basic research.

Data Presentation

The following table summarizes the key quantitative data for **TP-238 hydrochloride**, providing essential information for experimental design.

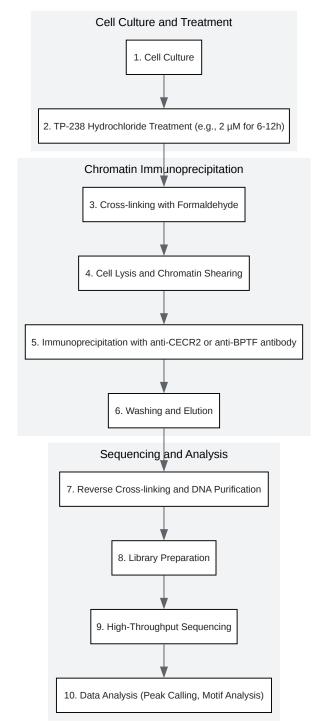


Parameter	Target	Value	Assay Type
IC50	CECR2	10-30 nM[1]	Biochemical Assay
BPTF/FALZ	100-350 nM[1]	Biochemical Assay	
Kd	CECR2	10 nM	Isothermal Titration Calorimetry (ITC)[2]
BPTF	120 nM	Isothermal Titration Calorimetry (ITC)[2]	
Recommended Max. Cellular Concentration	N/A	≤ 2 µM[1]	Cellular Assay

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams are provided.



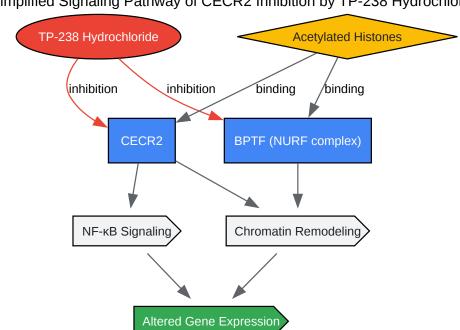


ChIP-seq Experimental Workflow with TP-238 Hydrochloride Treatment

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Caption: ChIP-seq workflow with TP-238 hydrochloride treatment.





Simplified Signaling Pathway of CECR2 Inhibition by TP-238 Hydrochloride

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Caption: Simplified CECR2/BPTF signaling and inhibition.

Experimental Protocols

This section provides a detailed protocol for a ChIP-seq experiment to investigate the effects of TP-238 hydrochloride on CECR2 or BPTF binding to chromatin.

I. Cell Culture and TP-238 Hydrochloride Treatment

- Cell Seeding: Plate a sufficient number of cells (e.g., 1-5 x 10^7 cells per immunoprecipitation) in appropriate culture dishes and grow to 70-80% confluency. The choice of cell line should be based on known expression of CECR2 or BPTF.
- TP-238 Hydrochloride Preparation: Prepare a stock solution of TP-238 hydrochloride in a suitable solvent such as DMSO.



Cell Treatment: Treat the cells with the desired concentration of TP-238 hydrochloride.
 Based on available data, a final concentration of up to 2 μM can be used. A preliminary doseresponse and time-course experiment is recommended to determine the optimal conditions for your cell line and experimental goals. A suggested starting point is 2 μM for 6 to 12 hours. Include a vehicle-treated control (e.g., DMSO) for comparison.

II. Chromatin Immunoprecipitation

- · Cross-linking:
 - Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
 - Incubate for 10 minutes at room temperature with gentle shaking.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
- · Cell Harvesting and Lysis:
 - Wash cells twice with ice-cold PBS.
 - Scrape cells and transfer to a conical tube. Pellet cells by centrifugation.
 - Resuspend the cell pellet in cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, and protease inhibitors) and incubate on ice.
 - Pellet the nuclei by centrifugation and resuspend in nuclei lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitors).
- Chromatin Shearing:
 - Sonicate the nuclear lysate to shear chromatin to an average size of 200-500 bp. The
 optimal sonication conditions (power, duration, and cycles) must be determined empirically
 for each cell type and sonicator.
 - Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.



· Immunoprecipitation:

- Dilute the sheared chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, and protease inhibitors).
- Pre-clear the chromatin with Protein A/G magnetic beads.
- Add a ChIP-grade antibody against CECR2 or BPTF to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Include a negative control immunoprecipitation with a non-specific IgG.
- Add Protein A/G magnetic beads and incubate to capture the antibody-protein-DNA complexes.

Washing:

- Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking:
 - Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
 - Reverse the cross-links by adding NaCl and incubating at 65°C.
 - Treat with RNase A and Proteinase K to remove RNA and protein.

III. DNA Purification and Library Preparation

- DNA Purification: Purify the DNA using a spin column kit or phenol:chloroform extraction followed by ethanol precipitation.
- Library Preparation: Prepare the sequencing library from the purified ChIP DNA according to the instructions of the library preparation kit manufacturer. This typically involves end-repair, A-tailing, and adapter ligation.
- Sequencing: Perform high-throughput sequencing of the prepared libraries.



IV. Data Analysis

- Read Alignment: Align the sequencing reads to the appropriate reference genome.
- Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of the genome with significant enrichment of ChIP signal over the input control.
- Downstream Analysis: Perform downstream analyses such as peak annotation, motif
 analysis, and differential binding analysis between TP-238 hydrochloride-treated and
 vehicle-treated samples to identify genes and pathways affected by the inhibitor.

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References

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